N-(3,4-dimethylphenyl)guanidine
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Overview
Description
“N-(3,4-dimethylphenyl)guanidine” is a chemical compound with the molecular formula C9H13N3. It has a molecular weight of 163.22 .
Synthesis Analysis
Guanidines, including “this compound”, can be synthesized through various methods. One approach involves the addition of amines to carbodiimides. Other methods utilize thioureas in conjunction with thiophilic metal salts, Mukaiyama’s reagent, coupling reagents, or other activating agents . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has also been reported .Molecular Structure Analysis
The molecular structure of “this compound” consists of a guanidine group attached to a 3,4-dimethylphenyl group . Guanidine is a strong organic base that exists primarily as guanidium ions at physiological pH .Chemical Reactions Analysis
Guanidines, including “this compound”, can participate in various chemical reactions. They can serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles . Guanidines can also react with different guanidine derivatives .Scientific Research Applications
1. Chiral Superbases
Modified guanidines, including variants like N-(3,4-dimethylphenyl)guanidine, have been explored as potential chiral superbases. The preparation of 1,3-dimethyl-2-iminoimidazolidines and related guanidines is significant in this context. These compounds are prepared by treating chloroimidazolinium chlorides with appropriate amines, leading to potential applications in asymmetric synthesis and organocatalysis (Isobe, Fukuda, & Ishikawa, 2000).
2. Antibacterial Applications
Trisubstituted guanidines, including structures similar to this compound, and their copper(II) complexes have been synthesized and characterized. These compounds exhibited notable antibacterial activity, highlighting their potential as antibacterial agents (Muhammad Said et al., 2015).
3. Biological Activities
Guanidine compounds, including this compound, exhibit a range of biological activities. They find applications in various therapeutic areas, acting as potential drugs for CNS disorders, anti-inflammatory agents, anti-diabetic agents, and chemotherapeutic agents (Sa̧czewski & Balewski, 2013).
4. Coordination Chemistry
Guanidine derivatives, including this compound, are used in coordination chemistry. They serve as ligands in complex formation and have been involved in catalytic processes, indicating their utility in inorganic synthesis and catalysis (M. P. Coles, 2006).
5. Synthesis and Applications
Guanidines, including this compound, have a wide range of synthetic methodologies and applications. Their versatility extends to DNA binding, kinase inhibition, and receptor antagonism, indicating their importance in medicinal chemistry and drug development (J. Shaw, D. H. Grayson, & I. Rozas, 2015).
Mechanism of Action
Target of Action
N-(3,4-dimethylphenyl)guanidine is a type of guanidine compound . Guanidine compounds have been found to play key roles in various biological functions . They are present in many natural products and pharmaceuticals, serving as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles . .
Mode of Action
Guanidines, in general, are known for their ability to form hydrogen bonds, their planarity, and their high basicity . These characteristics make guanidines versatile for compounds with biological activity. At physiological pH, guanidines will be protonated forming the guanidinium cation . This can often determine the conformation of substituted guanidinium species as well as the interaction with aromatic systems in biological environments such as amino acids and nucleic acid bases .
Biochemical Pathways
Guanidines are known to be involved in various biological processes . They serve as valuable scaffolds in organocatalysis and are precursors for the synthesis of heterocycles .
Result of Action
Guanidines have been found to have diverse biological applications, such as dna minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists .
Action Environment
The nucleophilicity of amines can strongly affect the sequence of substitution and the yield of products, or even limit the achievable substitution pattern .
Future Directions
Guanidines, including “N-(3,4-dimethylphenyl)guanidine”, have a wide range of applications in many fields such as pharmaceutics, organometallic and coordination chemistry, and organic synthesis . Their unique properties and simple synthesis make them useful as synthetic drugs, biocidal agents, catalysts, ligands, and sweeteners . They also serve as a basis for the creation of modern smart materials .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-3-4-8(5-7(6)2)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTNVAFSMUHIRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C(N)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444626 |
Source
|
Record name | N-(3,4-dimethylphenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57361-54-3 |
Source
|
Record name | N-(3,4-dimethylphenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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